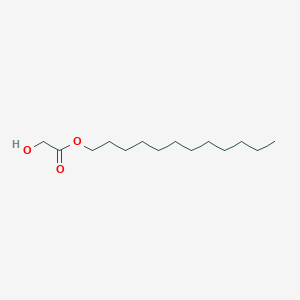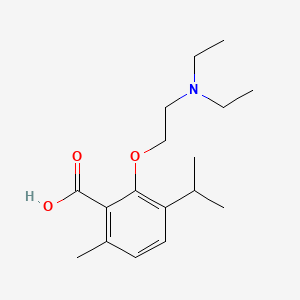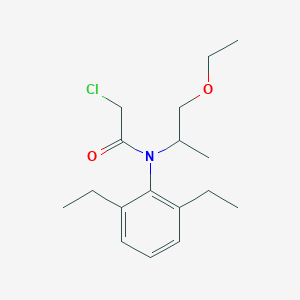![molecular formula C7H13NO4S B14650874 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- CAS No. 38599-26-7](/img/structure/B14650874.png)
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is a monomer that belongs to the class of sulfonic acid monomers and is commonly used in the production of various polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- typically involves the reaction of 2-methyl-2-propenamide with 1-propanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a dopant and a protonating agent for conducting polymers, enhancing their electrical properties . It also stabilizes oil-in-water emulsions by controlling their viscosity, making it useful in various industrial and cosmetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A similar compound used in the production of various polymers and hydrogels.
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Another related compound with applications in bioengineering and water purification.
Uniqueness
1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]- stands out due to its unique combination of properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable polymers enhances its versatility and usefulness in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
38599-26-7 |
|---|---|
Molekularformel |
C7H13NO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-methyl-3-(prop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H13NO4S/c1-3-7(9)8-4-6(2)5-13(10,11)12/h3,6H,1,4-5H2,2H3,(H,8,9)(H,10,11,12) |
InChI-Schlüssel |
ZHCGVAXFRLLEFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C=C)CS(=O)(=O)O |
Verwandte CAS-Nummern |
38599-26-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)







![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)


